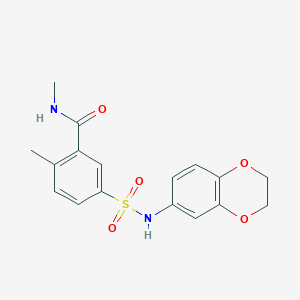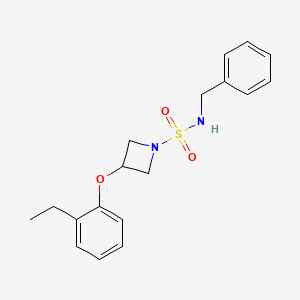![molecular formula C19H20BrClN2O2S B5452517 N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B5452517.png)
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated aromatic ring, a methoxy group, a pyridine moiety, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and high functional group tolerance.
Formation of Intermediates: The synthesis begins with the preparation of 3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde. This intermediate is then subjected to further reactions to introduce the thiophene moiety and the amine group.
Coupling Reactions: The key step involves the coupling of the brominated aromatic ring with the thiophene derivative using palladium-catalyzed cross-coupling reactions. The reaction conditions typically include a palladium catalyst, a base, and a solvent such as toluene or ethyl acetate.
Final Steps: The final product is obtained by converting the intermediate to its hydrochloride salt form, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest .
Medicine
The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique structure can interact with specific molecular targets .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-methoxypyridine
- 5-Bromo-2-methoxypyridine
- 3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde
Uniqueness
Compared to these similar compounds, N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile and valuable compound in scientific research.
Properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]-1-thiophen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2S.ClH/c1-23-18-9-15(11-22-12-16-5-3-7-25-16)8-17(20)19(18)24-13-14-4-2-6-21-10-14;/h2-10,22H,11-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKUHPWISHFXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCC2=CC=CS2)Br)OCC3=CN=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-4-nitrophenyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5452445.png)
![9-(methoxyacetyl)-1-methyl-4-(3-phenylpropyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5452459.png)
![1-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}prolinamide](/img/structure/B5452478.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5452483.png)
![ethyl 4-({[5-(4-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoate](/img/structure/B5452485.png)
![(NE)-N-[2,6-bis(4-methoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine](/img/structure/B5452496.png)

![2-methyl-3-(3-methylbutyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5452515.png)
![1-ethyl-4-[(3E)-hex-3-enoyl]-2,2-dimethylpiperazine](/img/structure/B5452521.png)
![N-[3-chloro-4-(4-morpholinylcarbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B5452525.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5452535.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5452541.png)

